molecular formula C19H20FN5O2 B2830787 1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034634-48-3

1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2830787
CAS No.: 2034634-48-3
M. Wt: 369.4
InChI Key: YPVWZYGPLICSFW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a fluorophenyl group, an imidazo[1,2-b]pyrazole moiety, and a pyrrolidine carboxamide structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyrazole and an aldehyde or ketone under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a nucleophile.

    Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The final steps involve coupling the imidazo[1,2-b]pyrazole core with the pyrrolidine carboxamide and the fluorophenyl group using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or other bioactive agent.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might confer desirable physical or chemical characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-bromophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-methylphenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to these similar compounds, 1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-13-10-17-23(8-9-25(17)22-13)7-6-21-19(27)14-11-18(26)24(12-14)16-4-2-15(20)3-5-16/h2-5,8-10,14H,6-7,11-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVWZYGPLICSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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